

Application Note: Quantitative NMR (qNMR) for Purity Assessment of Ethylurea

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Compound of Interest

Compound Name: *Ethylurea*
Cat. No.: *B042620*

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the determination of **ethylurea** purity using quantitative ^1H NMR (qNMR) spectroscopy. The method described herein is a rapid, accurate, and non-destructive technique that requires minimal sample preparation and provides a direct measure of purity against a certified internal standard. This document outlines the experimental workflow, data acquisition and processing parameters, and data analysis, including a representative quantitative data summary.

Introduction

The accurate determination of the purity of chemical substances is of paramount importance in research, drug development, and quality control. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary analytical method for purity assessment.^[1] Unlike chromatographic techniques, qNMR does not require a reference standard of the analyte itself for quantification.^[2] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal, allowing for the direct comparison of an analyte to a certified internal standard of a different chemical structure.^{[2][3]}

Ethylurea ($\text{C}_3\text{H}_8\text{N}_2\text{O}$, MW: 88.11 g/mol) is a small organic molecule used in various chemical syntheses. Ensuring its purity is crucial for the quality and integrity of downstream products.

This application note details a validated qNMR method for the precise and accurate purity determination of **ethylurea**.

Principle of the Method

The purity of **ethylurea** is determined by ^1H qNMR using an internal standard method. A precisely weighed amount of **ethylurea** is mixed with a precisely weighed amount of a certified internal standard of known purity. The ^1H NMR spectrum of the mixture is then acquired under conditions that ensure accurate and reproducible signal integration. The purity of the **ethylurea** sample is calculated by comparing the integral of a selected **ethylurea** signal to the integral of a signal from the internal standard, taking into account the molecular weights, number of protons, and weights of both the sample and the internal standard.

The purity (P_analyte) is calculated using the following equation[4]:

$$\text{P_analyte (\%)} = (\text{I_analyte} / \text{I_IS}) * (\text{N_IS} / \text{N_analyte}) * (\text{MW_analyte} / \text{MW_IS}) * (\text{m_IS} / \text{m_analyte}) * \text{P_IS}$$

Where:

- I_analyte: Integral of the selected signal of **ethylurea**.
- I_IS: Integral of the selected signal of the internal standard.
- N_analyte: Number of protons corresponding to the selected **ethylurea** signal.
- N_IS: Number of protons corresponding to the selected internal standard signal.
- MW_analyte: Molecular weight of **ethylurea** (88.11 g/mol).
- MW_IS: Molecular weight of the internal standard.
- m_analyte: Mass of the **ethylurea** sample.
- m_IS: Mass of the internal standard.
- P_IS: Purity of the internal standard.

Experimental Protocols

Materials and Equipment

- **Ethylurea** sample: To be analyzed.
- Internal Standard: Maleic acid ($\geq 99.5\%$ purity, certified reference material). Other suitable standards include dimethyl sulfone or benzoic acid. The choice of internal standard should be based on its solubility in the chosen solvent and the absence of signal overlap with the analyte.
- Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D).
- NMR Spectrometer: 400 MHz or higher field strength NMR spectrometer equipped with a proton-sensitive probe.
- Analytical Balance: Capable of weighing to ± 0.01 mg.^[5]
- NMR Tubes: 5 mm high-precision NMR tubes.
- Volumetric Glassware and Pipettes.

Sample Preparation

- Accurately weigh approximately 10-20 mg of the **ethylurea** sample into a clean, dry vial. Record the weight (m_analyte) with an accuracy of 0.01 mg.
- Accurately weigh approximately 5-10 mg of the internal standard (e.g., maleic acid) into the same vial. Record the weight (m_IS) with an accuracy of 0.01 mg.
- Add approximately 0.7 mL of DMSO-d₆ to the vial.
- Ensure complete dissolution by vortexing or gentle shaking. Visually inspect the solution to confirm that no solid particles are present.
- Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

Acquire the ^1H NMR spectrum using the following parameters as a guideline. These may need to be optimized for the specific instrument used.

Parameter	Recommended Value
Spectrometer Frequency	≥ 400 MHz
Pulse Program	Standard single-pulse (e.g., zg30 on Bruker)
Temperature	298 K
Relaxation Delay (D1)	$\geq 5 \times T_1$ of the slowest relaxing proton (A value of 30 seconds is generally sufficient for small molecules)[1]
Acquisition Time (AQ)	≥ 3 seconds
Number of Scans (NS)	16-64 (to achieve a signal-to-noise ratio $\geq 250:1$ for signals of interest)
Pulse Width (P1)	Calibrated 90° pulse
Spectral Width (SW)	~16 ppm
Receiver Gain	Optimized for signal intensity without clipping

Note on Relaxation Delay (D1): The longitudinal relaxation time (T_1) for all protons of interest must be determined to set an appropriate relaxation delay ($D1 \geq 5 \times T_1_{\text{max}}$) for accurate quantification. For small, flexible molecules like **ethylurea** in a non-viscous solvent like DMSO-d6, T_1 values are typically in the range of 1-5 seconds. A conservative D1 of 30 seconds is recommended in the absence of measured T_1 values.

Data Processing

- Apply a Fourier transform to the Free Induction Decay (FID).
- Phase the spectrum manually to ensure all peaks have a pure absorption line shape.
- Apply a baseline correction to the entire spectrum.

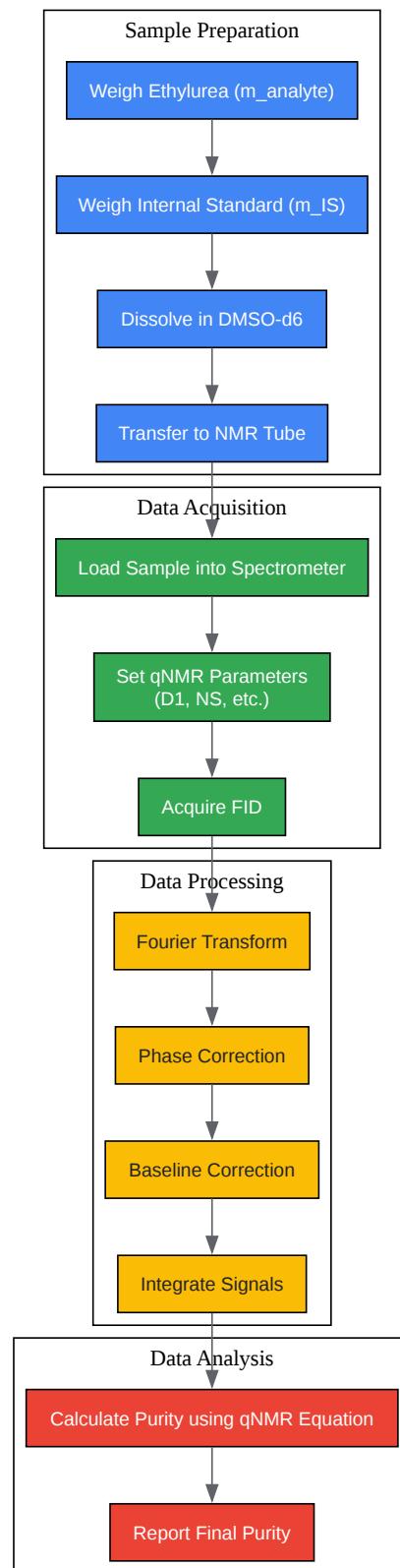
- Integrate the selected signals for **ethylurea** and the internal standard. For **ethylurea**, the triplet corresponding to the methyl protons (~0.98 ppm) or the quartet corresponding to the methylene protons (~2.97 ppm) are suitable choices as they are typically in a less crowded region of the spectrum. For maleic acid, the singlet from the two olefinic protons (~6.3 ppm in DMSO-d6) is used.

Data Presentation

The following table summarizes a representative quantitative analysis of an **ethylurea** sample.

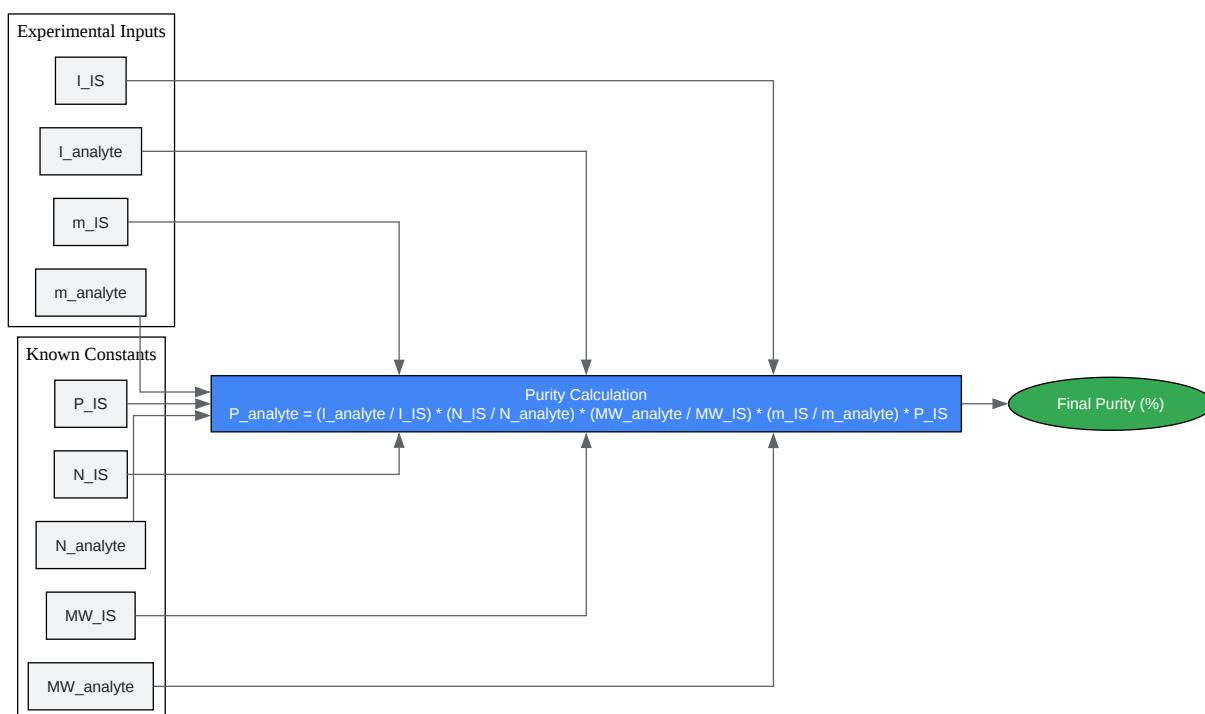
Parameter	Value
Ethylurea (Analyte)	
Mass (m_analyte)	15.25 mg
Molecular Weight (MW_analyte)	88.11 g/mol
Selected Signal	-CH ₃ (triplet)
Chemical Shift (δ)	~0.98 ppm
Number of Protons (N_analyte)	3
Integral (I_analyte)	1.000
Maleic Acid (Internal Standard)	
Mass (m_IS)	8.12 mg
Molecular Weight (MW_IS)	116.07 g/mol
Purity (P_IS)	99.8%
Selected Signal	-CH=CH- (singlet)
Chemical Shift (δ)	~6.3 ppm
Number of Protons (N_IS)	2
Integral (I_IS)	0.545
Calculated Purity (P_analyte)	98.7%

Mandatory Visualizations



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Caption: Experimental workflow for **ethylurea** purity assessment by qNMR.



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